

Application Notes and Protocols for M090, a Novel mTOR Inhibitor

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Introduction

M090 is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. As a central regulator of cell growth, proliferation, metabolism, and survival, mTOR is a critical node in the PI3K/Akt/mTOR signaling pathway.[1][2][3] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making mTOR an attractive target for therapeutic intervention.[4][5] **M090** inhibits both mTORC1 and mTORC2 complexes, leading to a comprehensive blockade of mTOR signaling.[6][7] These application notes provide detailed protocols for the preclinical evaluation of **M090** in animal models of cancer.

Disclaimer: The compound "M090" with CAS number 1599466-63-3 is documented in scientific literature as an inhibitor of influenza A hemagglutinin. The following information is provided under the assumption that "M090" is a hypothetical internal designation for a novel mTOR inhibitor for oncological research. The data presented are representative values for a novel mTOR inhibitor and should be considered illustrative.

Chemical and Physical Properties



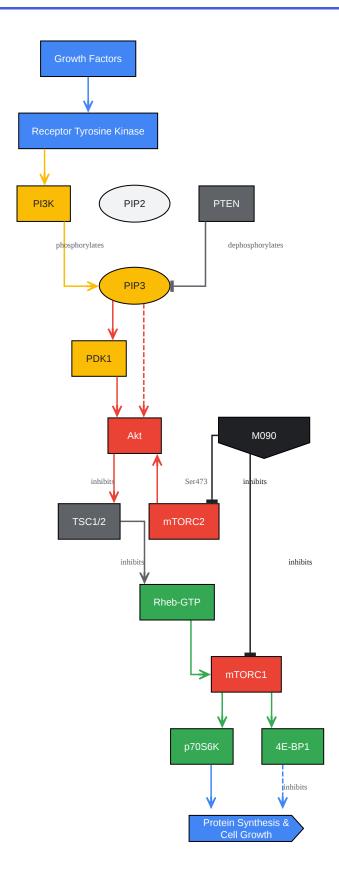
Property	Value	Reference	
Molecular Formula	C18H27NS	[1]	
Molecular Weight	289.48 g/mol	[1]	
Appearance	Colorless to very dark brown oil	[1]	
Storage	2-8°C	[1]	
Purity	≥98% (HPLC)	[1]	
CAS Number	1599466-63-3 (Note: Associated with an influenza inhibitor)	[1]	

Mechanism of Action

M090 is an ATP-competitive inhibitor of the mTOR kinase, a core component of two distinct protein complexes, mTORC1 and mTORC2.[6][7] By inhibiting both complexes, M090 effectively blocks the phosphorylation of key downstream effectors. Inhibition of mTORC1 leads to reduced phosphorylation of p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell cycle progression.[8] Inhibition of mTORC2 prevents the phosphorylation and full activation of Akt at serine 473, disrupting a critical survival signal and feedback loop within the PI3K/Akt pathway.

PI3K/Akt/mTOR Signaling Pathway





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Caption: PI3K/Akt/mTOR Signaling Pathway inhibited by M090.



Quantitative Data Summary

In Vitro Antiproliferative Activity

Cell Line	Cancer Type IC ₅₀ (nM)	
A549	Non-Small Cell Lung Cancer 50	
PC-3	Prostate Cancer	224
HT-1080	Fibrosarcoma	200
HeLa	Cervical Cancer	1000
MDA-MB-231	Triple-Negative Breast Cancer	45

Data are representative of a novel ATP-competitive mTOR inhibitor and are for illustrative purposes.[6][9][10]

In Vivo Efficacy in Xenograft Model (A549)

Treatment Group	Dose (mg/kg, i.p., daily)	Mean Tumor Volume (mm³) at Day 28	Tumor Growth Inhibition (%)
Vehicle	-	1250 ± 150	-
M090	10	625 ± 80	50
M090	20	312 ± 50	75

Data are representative of a novel mTOR inhibitor in a xenograft mouse model.[8][11]

Pharmacokinetic Parameters in Mice

Parameter	Value (at 20 mg/kg, i.p.)
C _{max} (ng/mL)	1500
T _{max} (h)	2
AUC ₀₋₂₄ (ng·h/mL)	9800
T ₁ / ₂ (h)	6



Data are representative of a novel mTOR inhibitor and are for illustrative purposes.[12]

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Human Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of **M090** in a subcutaneous human tumor xenograft model in immunodeficient mice.

Materials:

- M090
- Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
- Human cancer cell line with a dysregulated PI3K/Akt/mTOR pathway (e.g., A549)
- 6-8 week old female athymic nude mice
- Matrigel
- Sterile PBS, syringes, needles
- Calipers

Procedure:

- · Cell Culture and Implantation:
 - Culture A549 cells in appropriate media until they reach 80-90% confluency.
 - Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5×10^7 cells/mL.
 - \circ Subcutaneously inject 100 μ L of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
- Tumor Growth Monitoring and Grouping:



- Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
- When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
- Drug Preparation and Administration:
 - Prepare M090 fresh daily in the appropriate vehicle.
 - Administer M090 or vehicle control to the respective groups via intraperitoneal (i.p.)
 injection daily for 28 days.
- Efficacy Evaluation:
 - Measure tumor volume and body weight twice weekly.
 - At the end of the study, euthanize mice and excise tumors for weight measurement and downstream analysis (e.g., pharmacodynamics).
- Data Analysis:
 - Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Study

Objective: To determine the pharmacokinetic profile of **M090** and its effect on mTOR pathway biomarkers in tumor tissue.

Materials:

- M090 and vehicle
- Tumor-bearing mice (from efficacy study or a separate cohort)
- Blood collection tubes (e.g., EDTA-coated)



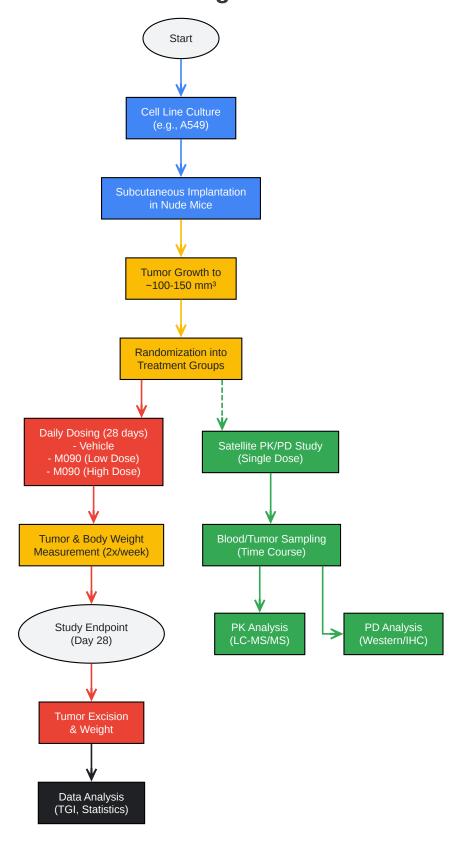
- Centrifuge
- Liquid nitrogen
- Protein lysis buffer, protease and phosphatase inhibitors
- Western blot or ELISA reagents for p-S6, p-Akt (Ser473), etc.

Procedure:

- Dosing and Sample Collection:
 - Administer a single dose of M090 (e.g., 20 mg/kg, i.p.) to tumor-bearing mice.
 - At various time points post-dose (e.g., 0, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture or tail vein bleeding.
 - Immediately following blood collection, euthanize the mice and excise the tumors.
- Pharmacokinetic Analysis:
 - Centrifuge blood samples to separate plasma.
 - Analyze plasma concentrations of M090 using a validated LC-MS/MS method.
 - Calculate key PK parameters (Cmax, Tmax, AUC, T1/2).
- Pharmacodynamic Analysis:
 - Snap-freeze one half of the tumor in liquid nitrogen for Western blot analysis. Homogenize the tissue in lysis buffer.
 - Fix the other half of the tumor in 10% formalin for immunohistochemistry (IHC).
 - For Western blotting, quantify the levels of total and phosphorylated mTOR pathway proteins (e.g., p-S6, p-Akt) at each time point.
 - For IHC, stain tumor sections for the same biomarkers to assess spatial distribution of pathway inhibition.



Experimental Workflow Diagram



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Caption: Workflow for preclinical evaluation of M090.

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